The Solubility Profile of 1,2-Bis(diphenylphosphinomethyl)benzene: A Technical Guide for Researchers
The Solubility Profile of 1,2-Bis(diphenylphosphinomethyl)benzene: A Technical Guide for Researchers
This guide provides an in-depth exploration of the solubility characteristics of 1,2-Bis(diphenylphosphinomethyl)benzene, a prominent bidentate phosphine ligand in catalysis and coordination chemistry. In the absence of extensive publicly available quantitative solubility data, this document furnishes qualitative solubility insights derived from its widespread use in chemical synthesis. Furthermore, it presents a comprehensive, field-proven experimental protocol for researchers to meticulously determine its solubility in a range of organic solvents, a critical parameter for optimizing reaction conditions and achieving reproducible results.
Introduction to 1,2-Bis(diphenylphosphinomethyl)benzene
1,2-Bis(diphenylphosphinomethyl)benzene is an organophosphorus compound with the chemical formula C₃₂H₂₈P₂.[1] It functions as a bidentate ligand, meaning it can bind to a metal center through its two phosphorus atoms, forming a stable chelate ring. This chelating property makes it a valuable ligand in a multitude of transition metal-catalyzed reactions, including cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and advanced materials.[2] The efficiency and selectivity of these catalytic processes are profoundly influenced by the solubility of the ligand in the reaction medium.[2] Understanding and controlling the solubility is therefore paramount for reaction kinetics, catalyst stability, and the ultimate yield and purity of the desired product.
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| Chemical Formula | C₃₂H₂₈P₂ | [1] |
| Molecular Weight | 474.5 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 183-188 °C (for the related compound 1,2-Bis(diphenylphosphino)benzene) | [3] |
| Water Solubility | Insoluble | [3][4] |
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. Several key factors influence the solubility of 1,2-Bis(diphenylphosphinomethyl)benzene:
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Polarity of the Solvent and Solute: 1,2-Bis(diphenylphosphinomethyl)benzene is a largely nonpolar molecule due to the presence of four phenyl groups and a benzene ring. Therefore, it is expected to exhibit better solubility in nonpolar or weakly polar organic solvents.[5] The polarity of organophosphorus compounds, and thus their solubility, increases in the order: phosphates < phosphonates < phosphinates < phosphine oxides.
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Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature.[6] This allows for techniques like recrystallization for purification. However, the extent of this temperature dependence varies for different solute-solvent systems.
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Molecular Size and Shape: Larger molecules, like 1,2-Bis(diphenylphosphinomethyl)benzene, can be more challenging to solvate compared to smaller molecules, which can affect their solubility.[6]
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Crystal Lattice Energy: The strength of the intermolecular forces holding the solid crystal together must be overcome by the solute-solvent interactions for dissolution to occur. A higher lattice energy can lead to lower solubility.
Qualitative Solubility Profile
While quantitative data is scarce, the extensive use of 1,2-Bis(diphenylphosphinomethyl)benzene and similar diphosphine ligands in catalysis provides valuable qualitative insights into their solubility.[3] It is generally considered to be soluble in many common organic solvents.
Commonly Used Solvents in Reactions Involving Diphosphine Ligands:
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Aromatic Hydrocarbons: Toluene, benzene, and xylenes are frequently used as solvents in reactions employing this type of ligand, suggesting good solubility.
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Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are also common, indicating at least moderate solubility.
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Chlorinated Solvents: Dichloromethane and chloroform are often effective solvents for organometallic complexes and ligands.
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Polar Aprotic Solvents: While less common, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) may be used in specific applications.
It is important to note that 1,2-Bis(diphenylphosphinomethyl)benzene is insoluble in water.[3][4] For aqueous-phase catalysis, specialized water-soluble phosphine ligands, often incorporating sulfonate or quaternary ammonium groups, are required.[7][8]
Experimental Protocol for Quantitative Solubility Determination
The following protocol provides a robust method for determining the solubility of 1,2-Bis(diphenylphosphinomethyl)benzene in a given solvent. This procedure is designed to be self-validating and incorporates best practices for handling potentially air-sensitive compounds.[9][10]
Materials and Equipment
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1,2-Bis(diphenylphosphinomethyl)benzene (high purity)
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Solvent of interest (anhydrous, degassed)
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Schlenk flasks or similar inert atmosphere glassware
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Magnetic stirrer and stir bars
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Constant temperature bath
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Syringes and needles
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Inert gas supply (Argon or Nitrogen)
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Analytical balance
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Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)
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Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or NMR)
Experimental Workflow Diagram
Sources
- 1. 1,2-Bis(diphenylphosphinomethyl)benzene | C32H28P2 | CID 4642097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Bis(diphenylphosphino)benzene, 98% 0.25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. (2-Bromophenyl)diphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Water-soluble diphosphine ligands for rhodium-catalyzed branch-selective hydroaminomethylation of vinyl arenes with anilines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
